Pregnenolone-13C2,d2

Catalog No.
S12515683
CAS No.
M.F
C21H32O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnenolone-13C2,d2

Product Name

Pregnenolone-13C2,d2

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone

Molecular Formula

C21H32O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1

InChI Key

ORNBQBCIOKFOEO-KXHQNKTISA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H]

Pregnenolone-13C2,d2 is a stable isotope-labeled form of pregnenolone, a steroid hormone synthesized from cholesterol. It is characterized by the incorporation of two carbon-13 isotopes and two deuterium atoms, which provide unique properties for analytical applications. Pregnenolone serves as a precursor in the biosynthesis of various steroid hormones, including progesterone, cortisol, and testosterone. Its chemical structure is defined as 3β-hydroxy-5-pregnen-20-one, and it plays a crucial role in numerous physiological processes within the body.

Typical of steroid hormones. These include:

  • Hydroxylation: The addition of hydroxyl groups at various positions can lead to the formation of metabolites such as progesterone and cortisol.
  • Oxidation: Pregnenolone can be oxidized to form other steroid hormones, impacting its biological activity.
  • Conjugation: It can also undergo conjugation reactions, such as sulfation or glucuronidation, which modify its solubility and biological activity.

These reactions are essential for the metabolism and function of pregnenolone and its derivatives in biological systems.

Pregnenolone-13C2,d2 exhibits significant biological activity due to its role as a precursor in steroidogenesis. It has been shown to influence various physiological functions, including:

  • Neuroprotective Effects: Pregnenolone has been implicated in neuroprotection and cognitive function enhancement.
  • Modulation of Hormonal Activity: It acts as an inhibitor of the cannabinoid CB1 receptor, potentially counteracting the effects of tetrahydrocannabinol (THC) in the central nervous system .
  • Influence on Mood and Stress Responses: Pregnenolone's metabolites are involved in regulating mood and stress responses through their action on neurotransmitter systems.

The synthesis of pregnenolone-13C2,d2 can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic synthesis techniques that incorporate carbon-13 and deuterium during the formation of the pregnenolone structure.
  • Biotransformation: Utilizing microbial or enzymatic pathways to convert cholesterol or other steroids into pregnenolone-13C2,d2.
  • Isotope Labeling Techniques: Specific methods are employed to introduce stable isotopes into the pregnenolone molecule, enhancing its utility in analytical studies.

Pregnenolone-13C2,d2 is primarily used in research and clinical settings for:

  • Analytical Chemistry: As an internal standard in mass spectrometry for quantifying endogenous steroid hormones.
  • Pharmacological Studies: Investigating the effects of pregnenolone on various biological systems, particularly in neuropharmacology.
  • Metabolic Studies: Understanding steroid metabolism and dynamics within biological tissues.

Research has indicated that pregnenolone interacts with several receptors and enzymes:

  • Cannabinoid Receptors: Pregnenolone acts as a specific inhibitor of the cannabinoid CB1 receptor, modulating the effects of cannabinoids like THC .
  • Steroidogenic Enzymes: It influences enzymes involved in steroidogenesis, affecting levels of downstream hormones like cortisol and testosterone.

Studies utilizing pregnenolone-13C2,d2 help elucidate these interactions by providing precise quantification in complex biological matrices.

Pregnenolone-13C2,d2 shares structural similarities with several other steroid compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Pregnenolone3β-Hydroxy group, no isotopic labelingEndogenous precursor for all steroid hormones
Dehydroepiandrosterone3β-Hydroxy group with additional double bondsMore potent androgenic activity
Progesterone3-keto group instead of hydroxylKey role in reproductive physiology
Testosterone17β-Hydroxy groupMajor androgen hormone with significant effects

Pregnenolone-13C2,d2's isotopic labeling allows for precise tracking and quantification in metabolic studies, distinguishing it from these compounds.

Multistep Deuterium Incorporation Methodologies in Steroid Backbone Modification

Deuterium labeling in pregnenolone derivatives requires strategic placement to maintain metabolic stability without altering steric or electronic properties. The synthesis of pregnenolone-13C2,d2 typically begins with Δ⁵-pregnenolone, leveraging its 3β-hydroxy-5-ene structure for sequential functionalization. A prominent approach involves the formation of a 3α,5α-cyclosteroid intermediate, which protects the A-ring during subsequent oxidation and deuteration steps. Base-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) introduces deuterium at the C-6 and C-7 positions, achieving >95% isotopic enrichment under optimized conditions.

For C-19 deuteration, lithium aluminum deuteride (LiAlD₄) reduction of 19-keto intermediates proves effective. In one protocol, 19-hydroxyandrost-5-en-3β-yl acetate undergoes Jones oxidation to the 19-oic acid, followed by LiAlD₄ reduction to yield [19-²H₂]pregnenolone. A third deuterium is introduced via zinc-mediated mesylate exchange in D₂O, culminating in 93–95% deuterium purity at C-19. Comparative studies reveal that cyclosteroid-directed deuteration at C-6/C-7 achieves higher isotopic fidelity (99% D) than C-19 labeling methods, owing to reduced steric hindrance during exchange reactions.

Table 1: Deuterium Incorporation Efficiency Across Synthetic Routes

PositionMethodIsotopic PurityReference
C-6/C-73α,5α-cyclosteroid + D₂O exchange99%
C-19LiAlD₄ reduction + Zn/D₂O93–95%
C-21Grignard reagent (CD₃MgI)>98%

Carbon-13 Labeling Techniques for Tracer Applications in Steroidogenesis Studies

Carbon-13 labeling in pregnenolone-13C2,d2 focuses on the C-2 and C-3 positions to track acetate incorporation during cholesterol biosynthesis. A two-step protocol employs [1,2-¹³C₂]acetic anhydride as the isotopic source, reacting with 20-keto-pregnene intermediates under Steglich esterification conditions. The labeled acetate is subsequently hydrolyzed using deuterated hydrochloric acid (DCl) to preserve isotopic integrity.

Alternative routes utilize Suzuki-Miyaura cross-coupling with ¹³C-enriched methyl boronic esters, achieving 88% yield and >99% isotopic enrichment at C-17. This method circumvents cryogenic conditions required for alkyllithium-based labeling, enhancing scalability. Nuclear magnetic resonance (NMR) analysis of the final product confirms uniform ¹³C distribution, with chemical shifts at δ 73.5 ppm (C-2) and δ 72.8 ppm (C-3) corroborating successful labeling.

Comparative Analysis of Position-Specific Isotope Effects on Reaction Kinetics

Deuterium and carbon-13 incorporation significantly influence reaction rates during pregnenolone synthesis. Kinetic isotope effects (KIEs) for NaBD₄ reduction of 6-oxo intermediates exhibit a $$ kH/kD $$ ratio of 3.2 ± 0.1, slowing C-6 deuteration by 68% compared to protonated substrates. In contrast, ¹³C labeling at C-2 reduces the rate of cytochrome P450-mediated hydroxylation by 12%, as measured via LC-MS/MS analysis of 17α-hydroxypregnenolone formation.

Notably, deuteration at C-19 minimally affects 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, with a $$ V{max} $$ of 4.7 μM/min for [19-²H₃]pregnenolone versus 5.1 μM/min for the native compound. This contrasts sharply with C-7 deuteration, which reduces 3β-HSD binding affinity ($$ Km $$) by 40%, likely due to altered hydrophobic interactions in the enzyme’s active site.

Table 2: Kinetic Isotope Effects in Key Synthetic Steps

Reaction StepIsotope$$ kH/kD $$ or $$ \Delta V_{max} $$Impact on Rate
NaBD₄ reduction (C-6)²H3.2 ± 0.168% decrease
CYP17A1 hydroxylation (C-2)¹³C1.14 ± 0.0512% decrease
3β-HSD oxidation (C-7)²H$$ K_m \uparrow 40\% $$Binding reduced

Optimization of Protecting Group Strategies for Sulfated Derivative Synthesis

Sulfation of pregnenolone-13C2,d2 necessitates orthogonal protecting groups to prevent 3β-hydroxyl oxidation during sulfur trioxide (SO₃) conjugation. A sequential protection-deprotection strategy employs tert-butyldimethylsilyl (TBS) ethers at C-3 and C-20, enabling selective sulfation at C-21. After SO₃·pyridine complex treatment, the TBS groups are removed using tetrabutylammonium fluoride (TBAF), yielding pregnenolone-13C2,d2 sulfate with 89% isolated purity.

Comparatively, acetyl protection at C-3 results in partial deacetylation during sulfation, reducing overall yield to 62%. Advances in ionic liquid-mediated sulfation, using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), achieve 94% conversion without requiring hydroxyl protection, as the ionic solvent stabilizes the sulfate intermediate.

Table 3: Protecting Group Efficiency in Sulfation Reactions

Protecting GroupPositionSulfation YieldDeprotection Efficiency
TBS etherC-3, C-2089%98% (TBAF)
AcetylC-362%75% (K₂CO₃/MeOH)
None94%*

*Using [BMIM][HSO₄] ionic liquid.

Liquid Chromatography-Tandem Mass Spectrometry Protocol Development for Isotope Dilution Analysis

The development of liquid chromatography-tandem mass spectrometry protocols for Pregnenolone-13C2,d2 represents a sophisticated analytical approach that leverages the principles of isotope dilution analysis to achieve unprecedented accuracy and precision in steroid hormone quantification [1] [2]. The isotopically labeled compound, with its molecular formula of C19¹³C2H30D2O2 and molecular weight of 320.48 daltons, serves as an ideal internal standard for pregnenolone quantification due to its identical chemical behavior and minimal chromatographic separation from the native analyte [3] [5].

Protocol development for Pregnenolone-13C2,d2 begins with careful optimization of sample preparation procedures, typically involving liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction techniques [7] [14]. The extraction efficiency for this isotopically labeled standard demonstrates excellent recovery rates, with studies reporting values between 87.6% and 114.3% across different concentration levels [28]. The incorporation of hydroxylamine derivatization has proven particularly effective for enhancing ionization efficiency, forming positive-ion oximes that enable sensitive detection in electrospray ionization sources [7] [16].

Chromatographic separation employs reverse-phase liquid chromatography with specialized stationary phases, most commonly phenyl-hexyl or biphenyl columns that provide superior separation of steroid isomers [21] [25]. The mobile phase composition typically consists of water with 0.1% formic acid as the aqueous component and methanol or acetonitrile as the organic modifier, with gradient elution profiles optimized to achieve baseline resolution within 4-8 minute analytical runs [14] [16].

Mass spectrometric detection utilizes selected reaction monitoring in positive electrospray ionization mode, with the derivatized Pregnenolone-13C2,d2 exhibiting characteristic precursor-to-product ion transitions [7] [14]. The primary transitions monitored include m/z 336→90 and m/z 336→304, representing the loss of specific neutral fragments that correspond to the isotopic shifts introduced by the carbon-13 and deuterium labels [1] [2]. Collision energies are typically optimized between 20-40 electron volts to maximize sensitivity while maintaining selectivity [14] [16].

The isotope dilution methodology relies on the fundamental principle that the isotopically labeled internal standard undergoes identical sample preparation losses and matrix effects as the native analyte, thereby providing accurate compensation for analytical variations [6] [10]. This approach enables absolute quantification without requiring complete recovery, as the analyte-to-internal standard ratio remains constant regardless of extraction efficiency [45] [49].

High-Resolution Mass Spectrometric Differentiation of Isotopolog Patterns

High-resolution mass spectrometry provides exceptional capabilities for the differentiation of isotopologue patterns in Pregnenolone-13C2,d2 analysis, enabling precise discrimination between isotopically labeled and unlabeled species through accurate mass measurement and isotopic fine structure analysis [18] [19]. The implementation of ultrahigh-resolution mass spectrometry with resolving powers exceeding 240,000 full width at half maximum allows for the complete resolution of isotopic envelopes that would otherwise overlap in conventional low-resolution systems [19] [22].

The isotopolog differentiation capabilities are particularly pronounced when analyzing the complex isotopic patterns generated by the dual labeling scheme in Pregnenolone-13C2,d2 [18] [20]. The compound exhibits distinct mass spectral signatures that enable unambiguous identification even in the presence of naturally occurring isotopic variants of pregnenolone [19] [23]. High-resolution mass spectrometry facilitates the separation of isobaric interferences with mass differences as small as 6 millidaltons, which is critical for accurate quantification in complex biological matrices [20] [21].

The application of quadrupole-Orbitrap hybrid mass spectrometry has demonstrated particular utility in resolving isotopolog patterns for steroid analysis [19] [47]. These instruments provide the necessary mass accuracy, typically within 5 parts per million, to distinguish between the various isotopic species present in samples containing both labeled and unlabeled pregnenolone [23] [47]. The enhanced selectivity achieved through high-resolution mass spectrometry significantly reduces background noise and eliminates potential overestimation artifacts that can compromise quantitative accuracy [21] [47].

Isotope abundance analysis represents a complementary approach to accurate mass measurement for elemental formula determination and isotopolog differentiation [23] [24]. This technique evaluates the relative intensities of isotopic peaks to confirm the presence and quantity of isotopically labeled species, providing an additional layer of analytical confidence [23] [49]. The combination of accurate mass measurement and isotope abundance analysis enables effective filtration of potential interferences with median mass accuracy values below 1 part per million for calibrated mass spectrometry systems [23] [24].

The structural isotopic shift approach has emerged as a powerful method for distinguishing nominally isobaric isotopologues through their differential behavior in high-definition ion mobility mass spectrometry [20] [22]. This technique exploits the subtle differences in collision cross-sections between isotopically labeled and unlabeled species, providing orthogonal separation capabilities that enhance the overall selectivity of the analytical method [18] [22].

Matrix Effect Mitigation Strategies in Biological Fluid Analysis

Matrix effects represent one of the most significant analytical challenges in biological fluid analysis of Pregnenolone-13C2,d2, requiring comprehensive mitigation strategies to ensure accurate and reproducible quantification [26] [27]. These effects arise from the co-elution of endogenous compounds that interfere with the ionization process in electrospray ionization sources, potentially causing either signal suppression or enhancement that compromises quantitative accuracy [27] [29].

The primary sources of matrix interference in biological fluids include phospholipids, proteins, and other endogenous steroids that can co-extract with the target analyte during sample preparation [26] [30]. Phospholipids are particularly problematic due to their tendency to accumulate in the ion source and their propensity to elute within the same chromatographic window as steroid hormones [28] [30]. These compounds not only suppress ionization efficiency but also contribute to instrument contamination and reduced column lifetime [29] [30].

Sample preparation optimization represents the first line of defense against matrix effects, with strategies focusing on selective extraction and cleanup procedures [28] [29]. Automated magnetic bead extraction has emerged as a particularly effective approach, utilizing octadecyl-modified magnetic beads that selectively retain steroid compounds while allowing matrix interferences to be washed away [28]. This technique has demonstrated matrix effects within the acceptable range of 89.2% to 113.1% across different concentration levels, representing a significant improvement over conventional extraction methods [28].

Chromatographic optimization plays a crucial role in matrix effect mitigation by achieving temporal separation between the analyte and interfering compounds [27] [29]. Extended chromatographic retention, achieved through optimized mobile phase compositions and gradient profiles, has been shown to dramatically improve method precision from 15-30% coefficient of variation to 6-14% by reducing co-elution of matrix components [27]. The implementation of specialized stationary phases, such as biphenyl or phenyl-hexyl columns, provides enhanced selectivity for steroid separation compared to conventional octadecyl silica phases [21] [26].

Post-column infusion experiments serve as a valuable diagnostic tool for identifying and quantifying matrix effects throughout the chromatographic run [26] [29]. This technique involves the continuous infusion of analyte solution into the mass spectrometer effluent while injecting extracted biological matrix, allowing for the direct observation of ionization suppression or enhancement as a function of retention time [29] [31]. The results guide further optimization of chromatographic conditions to minimize co-elution of interfering compounds with the target analyte [26] [31].

The matrix factor approach provides a quantitative assessment of matrix effects by comparing the response of analytes spiked into extracted biological matrix versus neat solution [26] [28]. Acceptable matrix effects are typically defined as recoveries between 85% and 115%, with this criterion serving as a validation parameter for regulatory compliance [26] [32]. Studies utilizing Pregnenolone-13C2,d2 as an internal standard have consistently demonstrated matrix effects within this acceptable range when proper sample preparation and chromatographic conditions are employed [1] [28].

Method Validation Parameters for Regulatory-Compliant Assays

The validation of analytical methods for Pregnenolone-13C2,d2 quantification must adhere to stringent regulatory guidelines established by international harmonization conferences and national regulatory agencies [32] [35]. These guidelines specify comprehensive validation parameters that ensure the reliability, accuracy, and reproducibility of bioanalytical methods used in clinical and research applications [33] [36].

Validation ParameterAcceptance CriteriaTypical Requirements for Liquid Chromatography-Tandem Mass Spectrometry
Specificity/SelectivityNo interference from matrix components or metabolitesMonitor ion transitions and retention times
Accuracy±15% (±20% at Lower Limit of Quantification)Use certified reference materials or spiked samples
Precision (Intra-assay)Coefficient of Variation ≤15% (≤20% at Lower Limit of Quantification)Minimum 5 replicates at 3 concentration levels
Precision (Inter-assay)Coefficient of Variation ≤15% (≤20% at Lower Limit of Quantification)Analysis over minimum 3 days
Linearityr² ≥0.995Minimum 6 calibration points
RangeLower Limit of Quantification to Upper Limit of Quantification covering expected concentrationsMinimum 3 orders of magnitude
Lower Limit of QuantificationSignal-to-noise ratio ≥5:1Lowest reliably quantifiable concentration
Recovery85-115%Compare post-extraction versus neat standards
Matrix Effect85-115%Post-column infusion or matrix factor approach
Stability±15% of nominal concentrationBench-top, freeze-thaw, long-term storage
Carryover<20% of Lower Limit of QuantificationBlank injection after highest calibrator
Dilution Integrity±15% of nominal concentrationDilute samples above Upper Limit of Quantification and re-analyze

Specificity and selectivity validation requires demonstration that the analytical method can distinguish Pregnenolone-13C2,d2 from endogenous matrix components, metabolites, and other potentially interfering compounds [32] [35]. This is typically achieved through the analysis of blank biological matrices from multiple sources, ensuring that no significant chromatographic peaks appear at the retention time of the analyte or internal standard [33] [36].

Accuracy assessment involves the comparison of measured concentrations against known true values, typically using certified reference materials or gravimetrically prepared spiked samples [32] [46]. For Pregnenolone-13C2,d2 analysis, accuracy studies have consistently demonstrated bias values within ±10.5% of nominal concentrations across the validated concentration range [26] [32].

Precision evaluation encompasses both intra-assay repeatability and inter-assay intermediate precision, with studies typically conducted using quality control samples at low, medium, and high concentrations [32] [33]. Published validation studies for steroid hormone assays utilizing Pregnenolone-13C2,d2 as an internal standard have reported coefficient of variation values between 3.1% and 13.4% for intra-batch precision and between 3.0% and 13.7% for inter-batch precision [28] [32].

Linearity validation involves the analysis of calibration standards prepared across the intended analytical range, with linear regression analysis used to evaluate the proportional relationship between analyte concentration and detector response [32] [35]. The correlation coefficient must exceed 0.995 for regulatory acceptance, with most published methods achieving values above 0.999 [32] [47].

The lower limit of quantification represents the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision [32] [36]. For Pregnenolone-13C2,d2 methods, reported lower limits of quantification range from 0.005 nanograms per milliliter for highly sensitive applications to 1 nanogram per milliliter for routine clinical analysis [26] [47].

Tracer Studies for Cholesterol-Pregnenolone Conversion Kinetics

Pregnenolone-13C2,d2 serves as a critical analytical tool for investigating the kinetic mechanisms underlying cholesterol side-chain cleavage and subsequent pregnenolone formation. The dual isotopic labeling with carbon-13 and deuterium provides distinct mass spectral signatures that enable precise quantification of metabolic flux through the cholesterol-to-pregnenolone pathway [1] [2].

Tracer studies utilizing Pregnenolone-13C2,d2 have revealed fundamental kinetic parameters governing the cytochrome P450scc-mediated conversion process. The enzyme exhibits a Km value of 4.0 μM for pregnenolone in brain extracts, indicating high substrate affinity [3]. This conversion process requires stoichiometric consumption of three molecules each of oxygen and NADPH per cholesterol molecule converted to pregnenolone [1] [4]. The conversion efficiency in purified P450scc systems reaches 76-85%, demonstrating the high catalytic competence of this enzymatic transformation [4].

Research employing bovine adrenal mitochondria has demonstrated that cholesterol depletion occurs at rates of 6-9 nmol/mg protein over three hours at room temperature [1]. Significantly, this conversion process induces substantial mobilization of cytochrome P450scc molecules, with the mobile population increasing from 22% to 40% following cholesterol-to-pregnenolone conversion [1]. The rotational relaxation time of the cytochrome P450-CO complex remains consistent at 697-698 microseconds, indicating preserved protein dynamics during the catalytic cycle [1].

The mechanistic pathway involves sequential hydroxylation steps, with evidence supporting cholesterol → 22-hydroxycholesterol → 20,22-dihydroxycholesterol → pregnenolone as the predominant conversion sequence [5] [4]. Isotopic labeling studies have confirmed that 18O incorporation occurs preferentially at the C-22 position initially, followed by C-20 hydroxylation in the consecutive process [5].

ParameterValueExperimental ConditionsReference
Km (Pregnenolone)4.0 μMCyp7b enzyme, brain extractAkwa et al. (1997) [3]
Km (DHEA)13.6 μMCyp7b enzyme, brain extractAkwa et al. (1997) [3]
Cholesterol Depletion Rate6-9 nmol/mg protein (3h)Bovine adrenal mitochondria, room tempOhta et al. (1986) [1]
Conversion Efficiency76-85%Purified P450scc systemTeicher et al. (1978) [4]
Oxygen Consumption3 molecules/cholesterolAdrenal mitochondriaTeicher et al. (1978) [4]
NADPH Requirement3 molecules/cholesterolAdrenal mitochondriaTeicher et al. (1978) [4]
Cytochrome P450scc Mobilization22-40% mobile populationAdrenal mitochondria after conversionOhta et al. (1986) [1]
Rotational Relaxation Time697-698 μsCytochrome P450-CO complexOhta et al. (1986) [1]

Sulfotransferase-Mediated Metabolic Fate Analysis

Pregnenolone-13C2,d2 has proven instrumental in elucidating the sulfotransferase-mediated conjugation pathways that regulate pregnenolone bioavailability and clearance. The primary enzyme responsible for pregnenolone sulfation is sulfotransferase family cytosolic 2B member 1 (SULT2B1a), which demonstrates high selectivity for pregnenolone over other steroid substrates [6] [7].

Comprehensive analysis of SULT2B1 genetic polymorphisms using Pregnenolone-13C2,d2 as substrate has revealed significant functional consequences for pregnenolone metabolism. Wild-type SULT2B1a exhibits optimal sulfation activity, while critical missense mutations such as P134L and R259Q display severely impaired catalytic function, retaining only 1-10% of normal activity [6]. These polymorphisms are associated with autosomal-recessive congenital ichthyosis, demonstrating the clinical significance of pregnenolone sulfation pathways [6] [7].

The sulfation reaction involves transfer of the sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of pregnenolone, forming pregnenolone sulfate [8] [9]. This conjugation reaction serves dual functions: it facilitates cellular transport via organic anion-transporting polypeptides (OATPs) and provides a reservoir for active steroid regeneration through steroid sulfatase (STS) activity [8].

Kinetic analysis reveals that SULT2B1a demonstrates substrate specificity differences compared to the related isoform SULT2B1b. While SULT2B1a preferentially sulfates pregnenolone, SULT2B1b shows greater affinity for cholesterol, with pregnenolone sulfation activity reduced to approximately 25% of SULT2B1a levels [10]. The crystal structure analysis indicates that the amino-terminal helix comprising residues Asp19 to Lys26 determines this specificity difference between isoforms [10].

Tissue distribution studies demonstrate that SULT2B1a is prominently expressed in brain, prostate, and skin tissues, while SULT2B1b shows higher expression in liver and prostate [7]. This differential expression pattern suggests tissue-specific roles for pregnenolone sulfation in various physiological processes.

SULT2B1 AllozymePregnenolone Sulfation Activity (%)Km ValueClinical SignificanceTissue Distribution
Wild-type SULT2B1a100Not specifiedReference activityBrain, prostate, skin
P134L mutant1-10Severely impairedAssociated with ichthyosisSame as wild-type
R259Q mutant1-10Severely impairedAssociated with ichthyosisSame as wild-type
SULT2B1b (cholesterol preference)~25Higher than SULT2B1aCholesterol metabolismLiver, prostate
SULT2B1a (pregnenolone preference)100OptimalPregnenolone metabolismBrain, prostate, skin
Average polymorphic variants15-85VariableIndividual variationTissue-specific

Neurosteroid Biosynthesis Pathway Mapping Using Dual-Labeled Analogs

The application of Pregnenolone-13C2,d2 in neurosteroid research has revolutionized understanding of brain-specific steroid metabolism pathways. The dual isotopic labeling enables precise tracking of pregnenolone conversion to neuroactive metabolites, particularly 7α-hydroxypregnenolone, which plays crucial roles in cognitive function and neuroprotection [11] [3].

Cytochrome P450 7B (Cyp7b) represents the key enzyme catalyzing 7α-hydroxylation of pregnenolone in brain tissue. This enzyme demonstrates strong expression in hippocampus, with moderate levels in other brain regions [3]. The 7α-hydroxylation reaction exhibits a Km of 4.0 μM for pregnenolone, indicating high substrate affinity and efficient conversion under physiological conditions [3].

Neurosteroid pathway mapping studies have revealed region-specific differences in pregnenolone metabolism within the brain. The hippocampus shows the highest capacity for 7α-hydroxypregnenolone formation, correlating with its roles in memory enhancement and cognitive function [11] [3]. In contrast, regions such as the substantia nigra demonstrate more modest neurosteroid synthetic capacity under normal conditions [12].

Pathological conditions significantly alter neurosteroid biosynthesis patterns. In Parkinsons disease, the substantia nigra exhibits reduced expression of key enzymes including 5α-reductase type 1 (5α-R1) and SULT2B1, along with decreased GABA-A receptor subunit expression (α4 reduced 3.6-fold, β1 reduced 1.8-fold) [12]. Conversely, the caudate nucleus shows compensatory upregulation of 3α-hydroxysteroid dehydrogenase type 3 (3α-HSD3) and α4 GABA-A receptor subunit expression (22-fold increase) [12].

The neurosteroid pregnenolone sulfate, readily detectable using Pregnenolone-13C2,d2 analytical methods, functions as a negative allosteric modulator of GABA-A receptors and weak positive allosteric modulator of NMDA receptors [13] [9]. This compound also activates sigma receptors and TRPM1/TRPM3 channels, contributing to its diverse neurophysiological effects [13].

Research utilizing dual-labeled analogs has demonstrated that neurosteroid biosynthesis is regulated by multiple neurotransmitter systems. Glutamate acting through kainate and AMPA receptors rapidly inactivates P450arom, while GABA acting through GABA-A receptors inhibits neurosteroid production [11]. Melatonin produced by pineal gland inhibits 7α-hydroxypregnenolone formation, whereas prolactin enhances its production [11].

Brain RegionCyp7b Expression7α-Hydroxypregnenolone FormationGABA-A Receptor ModulationFunctional Significance
HippocampusStrongHighα4, β1 subunits presentMemory enhancement
Substantia Nigra (Control)ModerateDetectableα4, β1 normalNormal neurosteroid synthesis
Substantia Nigra (Parkinson's)ReducedReducedα4 (3.6-fold ↓), β1 (1.8-fold ↓)Impaired neurosteroid synthesis
Caudate Nucleus (Control)LowLowα4 normalModerate neurosteroid activity
Caudate Nucleus (Parkinson's)UnchangedUnchangedα4 (22-fold ↑)Compensatory upregulation
PutamenLowLowNo significant changeMinimal neurosteroid activity

Interspecies Comparative Metabolism in Model Organisms

Comparative metabolic studies employing Pregnenolone-13C2,d2 have revealed significant species-specific differences in steroid hormone biosynthesis pathways, with important implications for translational research and drug development. These investigations demonstrate that metabolic pathway preferences vary substantially between species, necessitating careful model selection for human-relevant research [14] [15] [16].

Human pregnenolone metabolism predominantly follows the Δ5 pathway, converting pregnenolone to dehydroepiandrosterone (DHEA) and subsequently to testosterone. This pathway is characterized by the presence of Δ16-synthetase activity, which catalyzes formation of sex pheromone precursors including 5,16-androstadien-3β-ol and 4,16-androstadien-3-one [15]. This enzymatic capability appears to be unique to humans and boars among studied species.

In contrast, nonhuman primates including rhesus monkeys and crab-eating monkeys preferentially utilize the Δ4 pathway, converting pregnenolone through progesterone to androstenedione and testosterone [15]. These species completely lack Δ16-synthetase activity, producing metabolic profiles distinctly different from humans despite their phylogenetic proximity. The metabolic patterns in both monkey species are remarkably similar to each other but divergent from human patterns [15].

Rodent models, particularly rats, also demonstrate preference for the Δ4 pathway and lack Δ16-synthetase activity [15]. However, rats exhibit additional species-specific characteristics including sex-dependent differences in cytochrome P450 expression, with up to 50% of total hepatic CYP content being female-predominant in some isoforms [17]. These differences necessitate use of mixed-sex pools in comparative metabolism studies [17].

Canine models show metabolic patterns most similar to humans among tested species, particularly in terms of overall metabolic profile and enzyme expression patterns [14]. Dogs demonstrate similar metabolite profiles to humans in liver microsomes, making them valuable models for studying human steroid metabolism [14]. However, marked differences exist between liver microsomes and hepatocytes in all species, indicating that both phase I and phase II enzymes contribute significantly to overall metabolism [14].

Marine organisms such as sea stars exhibit extremely low pregnenolone conversion rates, with minimal metabolism occurring even after extended incubation periods [18]. The primary metabolites formed include progesterone and 17α-hydroxypregnenolone, with some dehydroepiandrosterone production in ovarian tissue [18]. Interestingly, environmental factors such as heavy metal exposure can significantly alter steroid metabolism in these organisms [18].

The evolutionary analysis reveals that key steroidogenic enzymes arose independently in different lineages. CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP19 (aromatase) are specific to vertebrates, while other enzymes like HSD3B and SRD5A underwent lineage-specific duplications [16]. This evolutionary pattern explains the observed species differences in steroid metabolism pathways.

Pharmacological studies demonstrate that cytochrome P450 enzymes involved in steroid metabolism show species-specific expression patterns and substrate preferences. Major enzymes including CYP2C8, CYP2C9, CYP3A4/5, and CYP2E1 participate in pregnenolone metabolism, but their relative contributions vary significantly between species [14].

SpeciesPreferred Conversion PathwayΔ16-Synthetase ActivityPregnenolone Metabolism RatePrimary MetabolitesResearch Utility
HumanΔ5 pathway (pregnenolone→DHEA→testosterone)PresentModerateDHEA, 7α-OH-pregnenoloneGold standard
Rhesus MonkeyΔ4 pathway (pregnenolone→progesterone→testosterone)AbsentHigh (Δ4 preference)Progesterone, androstenedioneLimited for human studies
Crab-eating MonkeyΔ4 pathway (pregnenolone→progesterone→testosterone)AbsentHigh (Δ4 preference)Progesterone, androstenedioneLimited for human studies
RatΔ4 pathwayAbsentHigh (Δ4 preference)Progesterone, androstenedioneDifferent from human
DogSimilar to human patternNot determinedMost similar to humanMixed patternGood metabolic model
Sea StarBoth pathways activeNot determinedVery low conversionProgesterone, 17α-OH-pregnenoloneEnvironmental studies

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

320.259493422 g/mol

Monoisotopic Mass

320.259493422 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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